6-Methyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2 . It is a white to off-white solid . This compound is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy .
Synthesis Analysis
The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-2-amine and its derivatives involves a series of chemical reactions. In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of 6-Methyl-5-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to it . The presence of the trifluoromethyl group and the pyridine ring in its structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a white to off-white solid . It has a molecular weight of 176.14 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-5-(trifluoromethyl)pyridin-2-amine, focusing on six unique fields:
Pharmaceutical Development
6-Methyl-5-(trifluoromethyl)pyridin-2-amine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a trifluoromethyl group and a pyridine ring, makes it a versatile building block for designing drugs with improved pharmacokinetic properties. This compound is particularly useful in the development of selective inhibitors for enzymes and receptors, which are crucial in treating diseases such as cancer and inflammatory disorders .
Agricultural Chemistry
In agricultural chemistry, 6-Methyl-5-(trifluoromethyl)pyridin-2-amine is employed in the synthesis of herbicides and pesticides. Its incorporation into agrochemical formulations enhances the efficacy and selectivity of these products. The trifluoromethyl group contributes to the stability and bioactivity of the resulting compounds, making them effective against a wide range of pests and weeds .
Material Science
This compound is also significant in material science, where it is used to develop advanced materials with unique properties. For instance, it can be utilized in the synthesis of polymers and resins that exhibit enhanced thermal stability, chemical resistance, and mechanical strength. These materials find applications in various industries, including electronics, automotive, and aerospace .
Catalysis
6-Methyl-5-(trifluoromethyl)pyridin-2-amine serves as a ligand in catalytic processes. Its ability to coordinate with metal centers makes it an excellent candidate for designing catalysts that facilitate a range of chemical reactions, including cross-coupling reactions, hydrogenation, and oxidation. These catalysts are essential in both industrial and laboratory settings for the efficient and selective synthesis of complex molecules .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its role as a pharmacophore in the design of new drugs. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in treating various medical conditions .
Safety and Hazards
The safety information for 6-Methyl-5-(trifluoromethyl)pyridin-2-amine indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-5(7(8,9)10)2-3-6(11)12-4/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLZNQUCBZRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1023813-33-3 |
Source
|
Record name | 6-methyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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